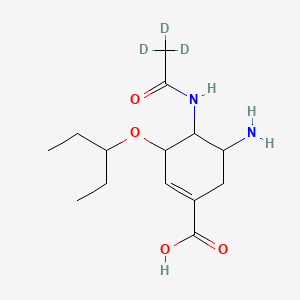

Oseltamivir-d3 Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Oseltamivir-d3 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Oseltamivir acid and a proposed methodology for its isotopic labeling to produce Oseltamivir-d3 acid. This deuterated analog is a critical internal standard for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. The information presented herein is compiled from established synthetic routes and principles of isotopic labeling.

Introduction to Oseltamivir and its Deuterated Analog

Oseltamivir, marketed as Tamiflu®, is a prodrug that is hydrolyzed in vivo to its active form, Oseltamivir acid (also known as oseltamivir carboxylate or GS 4071). Oseltamivir acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This mass difference allows for the differentiation of the labeled compound from its non-labeled counterpart in mass spectrometry-based assays, making it an ideal internal standard for quantifying the drug and its metabolites in biological samples. The most common position for deuteration in Oseltamivir is the acetyl group, creating a trideuterated acetyl moiety.

Synthesis of Oseltamivir Acid

The commercial synthesis of Oseltamivir typically starts from (-)-shikimic acid, a naturally occurring compound extracted from Chinese star anise.[1] Several synthetic routes have been developed, with a common strategy involving the formation of a key aziridine intermediate. The following sections outline a widely recognized synthetic pathway to Oseltamivir, which is then converted to Oseltamivir acid.

Key Synthetic Intermediates and Reactions

The synthesis of Oseltamivir from shikimic acid involves a multi-step process that carefully controls the stereochemistry at three chiral centers. The overall strategy can be visualized as the sequential introduction of the required functional groups onto the cyclohexene ring of shikimic acid.

Caption: Overview of Oseltamivir Acid Synthesis from Shikimic Acid.

Experimental Protocol for Oseltamivir Synthesis (Illustrative)

The following is a generalized protocol based on published synthetic routes.[1] Specific reagents and conditions may vary between different reported methods.

Step 1: Epoxide Formation from Shikimic Acid (-)-Shikimic acid is first converted to its ethyl ester. The hydroxyl groups at the 3 and 4 positions are protected, often as a pentylidene acetal. The remaining 5-hydroxyl group is then mesylated. Treatment with a base leads to the formation of an epoxide.

Step 2: Azide Opening of the Epoxide The epoxide is opened regioselectively with an azide source, such as sodium azide, to introduce the first nitrogen functionality, yielding an azido alcohol.

Step 3: Formation of the Aziridine Intermediate The hydroxyl group of the azido alcohol is mesylated, and subsequent reduction of the azide group, for example, using triphenylphosphine, leads to the formation of a key aziridine intermediate.

Step 4: Aziridine Ring Opening The aziridine ring is opened by reaction with 3-pentanol in the presence of a Lewis acid, such as boron trifluoride, to introduce the characteristic pentyl ether side chain.

Step 5: Acetylation of the Amino Group The newly formed amino group is acetylated using acetic anhydride to give the acetamido group present in Oseltamivir.

Step 6: Hydrolysis to Oseltamivir Acid The ethyl ester of Oseltamivir is hydrolyzed under basic conditions, for example, using sodium hydroxide, followed by neutralization with acid, to yield Oseltamivir acid.

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound involves the introduction of three deuterium atoms, typically on the acetyl group. This is most efficiently achieved as one of the final steps in the synthesis to avoid the loss of the isotopic label in preceding reactions and to minimize the cost associated with using deuterated reagents throughout a multi-step synthesis.

Proposed Synthetic Strategy

The most logical approach for the synthesis of this compound is the acetylation of the amino group of the amido ether intermediate (from Step 4 above) using a deuterated acetylating agent, followed by hydrolysis of the ethyl ester. Acetic anhydride-d6 is the preferred reagent for this purpose as it is commercially available and provides a straightforward method for introducing the trideuterated acetyl group.

Caption: Proposed Synthesis of this compound.

Detailed Experimental Protocol for Deuteration

The following is a proposed experimental protocol for the synthesis of this compound from the amido ether intermediate.

Materials and Reagents:

-

Amido ether intermediate (from Oseltamivir synthesis)

-

Acetic anhydride-d6 (99 atom % D)

-

Pyridine or triethylamine

-

Dichloromethane (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

-

Deutero-acetylation: To a solution of the amido ether intermediate in anhydrous dichloromethane, add pyridine (or triethylamine) as a base. Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride-d6 dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Oseltamivir-d3 ethyl ester.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Hydrolysis: Dissolve the purified Oseltamivir-d3 ethyl ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Isolation of this compound: Acidify the reaction mixture to approximately pH 4-5 with 1 M HCl. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization

The final product should be characterized to confirm its identity and isotopic purity.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak corresponding to the mass of this compound (C14H21D3N2O4), which is 3 mass units higher than the non-labeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show the absence of the singlet corresponding to the acetyl protons.

-

²H NMR: A signal corresponding to the deuterium atoms of the acetyl group will be observed.

-

¹³C NMR: The spectrum will be consistent with the structure of Oseltamivir acid, with the carbonyl carbon of the acetyl group showing coupling to deuterium.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Deutero-acetylation | Amido ether intermediate, Acetic anhydride-d6, Pyridine | Dichloromethane | 0 to RT | 4 - 6 | 90 - 95 |

| 2 | Hydrolysis | Oseltamivir-d3 ethyl ester, NaOH | Ethanol/Water | RT | 2 - 4 | 95 - 99 |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C14H21D3N2O4 |

| Molecular Weight | 287.36 g/mol |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 288.2 |

| ¹H NMR (CDCl3) | Absence of signal around δ 2.0 ppm (acetyl protons) |

| Isotopic Purity | > 98 atom % D |

Conclusion

The synthesis of this compound can be efficiently achieved through a late-stage deuteration strategy using commercially available acetic anhydride-d6. This approach provides a reliable method for producing a high-purity internal standard essential for the accurate quantification of Oseltamivir and its active metabolite in biological matrices. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

Oseltamivir-d3 Acid certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for Oseltamivir-d3 Acid

Introduction

This compound, the deuterated stable isotope-labeled form of Oseltamivir Acid, is a critical analytical standard for researchers, particularly in the fields of pharmacology and drug development. Oseltamivir Acid is the active metabolite of the antiviral prodrug Oseltamivir Phosphate, which is used to treat and prevent influenza A and B virus infections[1][2]. Due to its structural similarity to the analyte but distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][3]. This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CofA) for this compound, intended for scientists and professionals requiring a thorough understanding of its quality and characterization.

Compound Identification and Physicochemical Data

A Certificate of Analysis begins by unequivocally identifying the compound through a combination of standardized nomenclature, registry numbers, and fundamental chemical properties. This information ensures traceability and confirms the material's identity.

Table 1: Chemical Identity of this compound

| Parameter | Data | Reference |

|---|---|---|

| Analyte Name | This compound; Oseltamivir acid N-acetyl-d3 | [1][4] |

| Synonyms | GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3 | [1][5] |

| CAS Number | 1242184-43-5 | [1][4][5][6] |

| Unlabeled CAS Number | 187227-45-8 | [1][4][5] |

| Molecular Formula | C₁₄H₂₁D₃N₂O₄ | [1][4][5] |

| Molecular Weight | 287.37 g/mol | [1][4][5][6] |

| Appearance | Solid |[1] |

Quantitative Analysis Summary

The quantitative section of a CofA is crucial for assessing the suitability of the standard for high-precision assays. It specifies the purity of the compound and the extent of its isotopic labeling, which are fundamental for its use as an internal standard.

Table 2: Purity and Isotopic Enrichment of this compound

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Chemical Purity | >95% or 98.39% | HPLC | [1][4][5] |

| Isotopic Enrichment | >95% | Mass Spectrometry |[5] |

Experimental Protocols

This section details the methodologies used to verify the identity, purity, and structure of this compound. The techniques described are standard in analytical chemistry for the characterization of pharmaceutical reference materials.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of the standard is typically determined by HPLC with UV detection. This technique separates the main compound from any impurities. The purity is calculated based on the relative area of the principal peak in the chromatogram.

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase column, such as a C18, is commonly used[2].

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or bicarbonate buffer) and an organic solvent like acetonitrile or methanol[7][8]. For Oseltamivir analysis, mobile phases such as 0.1% octa-sulfonic acid and acetonitrile (30:70 v/v) have been utilized.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV absorbance is monitored at a wavelength where the analyte exhibits strong absorption, such as 220 nm or 237 nm[7].

-

Quantification: Purity is determined by comparing the peak area of this compound to the total area of all observed peaks.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique used to confirm both the molecular weight and the identity of a compound. For isotopically labeled standards, it also verifies the mass shift due to deuterium incorporation. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high specificity.

Methodology:

-

Sample Preparation: Plasma samples containing the analyte and the internal standard (this compound) are often prepared via protein precipitation with methanol or solid-phase extraction[2][3].

-

Chromatographic Separation: An HPLC system separates the analyte from matrix components before introduction to the mass spectrometer[2][3].

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions ([M+H]⁺)[2][3].

-

Mass Analysis: A triple quadrupole mass spectrometer is used.

-

Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to select the m/z (mass-to-charge ratio) of the protonated parent molecule. For this compound, this is m/z 288.3[3].

-

q2 (Collision Cell): The selected ion is fragmented by collision-induced dissociation (CID) with an inert gas.

-

Q3 (Product Ion Selection): The third quadrupole (Q3) selects a specific fragment ion for detection. For this compound, a key product ion is m/z 200.0[3].

-

-

Confirmation: The detection of the specific transition (m/z 288.3 → 200.0) confirms the identity of this compound[3]. This is compared to the transition for the unlabeled Oseltamivir Acid (m/z 285.3 → 138.0)[3].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TRC-O700982-1MG | LGC Standards [lgcstandards.com]

- 5. sussex-research.com [sussex-research.com]

- 6. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Oseltamivir-d3 Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Oseltamivir-d3 Acid in organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering both available quantitative data and detailed experimental protocols for solubility determination. This document also includes visualizations of the mechanism of action of Oseltamivir and a typical experimental workflow for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound serves as a crucial internal standard.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Concentration (mM) | Source |

| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL | ≥ 17.40 | MedchemExpress |

| Oseltamivir Acid | Dimethyl Sulfoxide (DMSO) | 6 mg/mL | 21.1 | Selleck Chemicals |

| Oseltamivir Acid | Water | 57 mg/mL | 200.45 | Selleck Chemicals |

| Oseltamivir Acid | Ethanol | 14 mg/mL | 49.23 | Selleck Chemicals |

Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration. Researchers may be able to achieve higher concentrations in DMSO.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetonitrile, dimethylformamide)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is of high purity and degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid particles are visible throughout the experiment.

-

Solvent Addition: Add a known volume or weight of the organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. Centrifugation at a specific speed and temperature for 15-30 minutes is recommended for complete separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles. The filter material should be compatible with the organic solvent used.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizations

Oseltamivir's Mechanism of Action

Oseltamivir is a prodrug that is converted in the body to its active form, Oseltamivir Acid. This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is essential for the release of newly formed virus particles from infected host cells. By blocking this enzyme, Oseltamivir Acid prevents the spread of the virus.

Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.

Experimental Workflow: Quantification of Oseltamivir Acid using LC-MS/MS with this compound as an Internal Standard

This compound is commonly used as an internal standard for the accurate quantification of Oseltamivir Acid in biological matrices like plasma or serum. The following workflow illustrates the typical steps involved in a bioanalytical method using LC-MS/MS.

Caption: Workflow for Oseltamivir Acid quantification by LC-MS/MS.

References

Oseltamivir-d3 Acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oseltamivir-d3 Acid, a deuterated isotopologue of Oseltamivir Acid. This document details its molecular properties, analytical applications, and the mechanism of action of its non-deuterated counterpart, Oseltamivir.

Core Molecular Data

This compound serves as a crucial internal standard in pharmacokinetic and bioequivalence studies of Oseltamivir, a widely used antiviral medication for the treatment and prophylaxis of influenza A and B viruses. Its deuteration provides a distinct mass signature for mass spectrometry-based quantification, ensuring high accuracy and precision in analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₁D₃N₂O₄ | [1] |

| Molecular Weight | 287.37 g/mol | [1][2][3] |

| CAS Number | 1242184-43-5 | [1][2] |

| Synonyms | GS-4071-d3, Oseltamivir-d3 Carboxylic Acid | [2] |

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, Oseltamivir Acid (Oseltamivir Carboxylate). The mechanism of action involves the competitive inhibition of the neuraminidase enzyme, which is a glycoprotein on the surface of the influenza virus.[3][4] This enzyme is critical for the release of newly formed viral particles from infected host cells. By blocking the neuraminidase active site, Oseltamivir Acid prevents the cleavage of sialic acid residues on the host cell surface, thus halting the spread of the virus to other cells.[3][5]

References

- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 4. Oseltamivir - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

A Technical Guide to Oseltamivir-d3 Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Oseltamivir-d3 Acid, a deuterated internal standard crucial for the accurate quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices. This document outlines its commercial availability, physicochemical properties, and application in bioanalytical method development, complete with detailed experimental protocols and workflow visualizations.

Commercial Availability and Physicochemical Properties

This compound, also known as GS 4071-d3, is a stable isotope-labeled version of oseltamivir carboxylate. The deuterium labels provide a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification methods. Several commercial suppliers offer this compound for research purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedchemExpress | Oseltamivir acid-d3 | HY-13318S | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | 287.37 |

| VIVAN Life Sciences | This compound | VLCS-01408 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | 287.37 |

| Daicel Pharma Standards | Oseltamivir Carboxylic acid – D3 HCl | DCTI-A-172 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ (Free base) | 287.37 |

| Alfa Chemistry | This compound | APB1242184435 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | 287.37 |

| Simson Pharma Limited | Oseltamivir-D3 Carboxylic Acid | - | NA | - | - |

Note: The availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Metabolic Pathway of Oseltamivir

Oseltamivir is a prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate. This conversion is primarily mediated by hepatic esterases.[1][2][3][4][5] Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2] Understanding this metabolic pathway is critical for designing pharmacokinetic studies and interpreting bioanalytical data.

Metabolic conversion of Oseltamivir to its active form.

Bioanalytical Methodologies for Oseltamivir Quantification

The accurate measurement of oseltamivir and oseltamivir carboxylate concentrations in biological fluids is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose, with this compound serving as the internal standard to ensure accuracy and precision.[6][7][8]

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of oseltamivir and oseltamivir carboxylate in plasma samples using this compound as an internal standard.[9][10]

Bioanalytical workflow for oseltamivir quantification.

Detailed Experimental Protocols

The following protocols are syntheses of methodologies described in the scientific literature for the quantification of oseltamivir and oseltamivir carboxylate in human plasma.[6][7][8]

Protocol 1: Sample Preparation using Protein Precipitation

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay sensitivity).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) [7][11][12]

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

To a 200 µL aliquot of human plasma, add 50 µL of this compound internal standard solution.

-

Add 500 µL of 1% formic acid in water and vortex.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of oseltamivir and oseltamivir carboxylate.

Table 2: Typical LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to separate the analytes from matrix components. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions: | |

| Oseltamivir | m/z 313.2 → 225.1 |

| Oseltamivir Carboxylate | m/z 285.2 → 138.1 |

| This compound (IS) | m/z 288.2 → 200.1 |

Note: These parameters may require optimization based on the specific instrumentation and laboratory conditions.

Synthesis and Characterization of this compound

While detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, the synthesis would logically follow the established routes for oseltamivir, with the introduction of deuterium atoms at a suitable stage.[13][14][15] One plausible approach involves the use of a deuterated acetylating agent, such as acetic anhydride-d6, during the synthesis to introduce the -C(O)CD₃ group.

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled oseltamivir carboxylate, with the key difference being the absence of the singlet corresponding to the acetyl methyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum would also closely resemble the unlabeled compound, with potential slight shifts in the signals of carbons adjacent to the deuterated acetyl group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and accurate mass of the deuterated compound.

-

Tandem mass spectrometry (MS/MS) is employed to determine the fragmentation pattern. For this compound, the precursor ion would be at m/z 288.2. The fragmentation would be similar to the unlabeled compound, but with a mass shift in fragments containing the deuterated acetyl group. A common fragment ion for this compound is observed at m/z 200.1.[7]

-

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of oseltamivir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This guide provides a comprehensive overview of its commercial availability, application, and the methodologies involved in its use, serving as a valuable resource for the scientific community.

References

- 1. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oseltamivir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The Metabolism and Transplacental Transfer of Oseltamivir in the Ex Vivo Human Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 12. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Application of Oseltamivir acid_Chemicalbook [chemicalbook.com]

- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 15. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the intricate matrices of biological samples, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, experimental protocols, and profound impact of utilizing deuterated internal standards. These stable isotope-labeled analogs have become the cornerstone of robust and reliable quantitative analysis, offering an unparalleled solution to the challenges of variability in sample preparation and instrument response.

Core Principles: The Foundation of Quantitative Accuracy

In liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) is a compound that mimics the physicochemical properties of the analyte of interest.[1] By introducing a known quantity of the IS into a sample at the initial stage of processing, it experiences the same analytical variations as the target analyte.[2] These variations can include degradation, sample loss during extraction, and fluctuations in ionization efficiency within the mass spectrometer's source.[3][4]

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical chemical structures ensure they behave almost identically throughout the analytical workflow.[4] This co-elution and similar ionization behavior mean that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[5] This normalization is the key to achieving high levels of accuracy and precision in quantitative assays.[2]

Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," which is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] These interferences can lead to ion suppression or enhancement, resulting in inaccurate quantification.[6] Because deuterated internal standards co-elute with the analyte, they experience the same degree of ion suppression or enhancement.[6] The use of a deuterated IS effectively normalizes the analyte's response, thereby mitigating the impact of matrix effects and ensuring more reliable data.[7]

Data Presentation: Quantitative Advantages

The implementation of deuterated internal standards significantly enhances the performance of quantitative assays. The following tables summarize the improvements in key analytical parameters when compared to methods using structural analog internal standards or no internal standard.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |

| Precision (%CV) | < 5% | 5-15% | > 15% |

| Accuracy (%Bias) | ± 5% | ± 15% | > 20% |

| Linearity (r²) | > 0.995 | > 0.99 | Variable |

| Lower Limit of Quantification (LLOQ) | Consistently Achieved | May be Elevated | Inconsistent |

Caption: Comparison of Assay Performance with Different Internal Standard Strategies.

| Analyte | Internal Standard Type | Mean Recovery (%) | Recovery Range (%) |

| Immunosuppressant Drug A | Deuterated | 98.2 | 95.1 - 101.5 |

| Immunosuppressant Drug A | Structural Analog | 85.7 | 75.3 - 92.8 |

| Small Molecule Drug B | Deuterated | 101.5 | 98.9 - 104.2 |

| Small Molecule Drug B | Structural Analog | 90.1 | 82.4 - 95.6 |

Caption: Impact of Internal Standard Choice on Analyte Recovery.

Experimental Protocols: Practical Implementation

The successful application of deuterated internal standards relies on well-defined and validated experimental procedures. The following are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1]

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Acetonitrile (ACN) with 0.1% formic acid (cold)

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[1]

-

Vortex briefly to mix.[1]

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.[1]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[1]

-

The sample is now ready for LC-MS/MS analysis.[1]

Liquid-Liquid Extraction (LLE) for Serum Samples

This protocol is suitable for extracting analytes from a serum matrix.[8]

Materials:

-

Serum sample, calibrator, or quality control sample

-

Deuterated internal standard spiking solution

-

Hexane:Ethyl Acetate (90:10, v/v)

-

Glass tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

To 1.0 mL of the serum sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[8]

-

Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.[8]

-

Add 5.0 mL of the hexane:ethyl acetate mixture.[8]

-

Vortex vigorously for 1 minute.[8]

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[8]

-

Carefully transfer the upper organic layer to a clean tube.[8]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dried extract in 150 µL of the reconstitution solvent.[8]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[8]

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1][9]

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

Methanol

-

Water

-

Elution solvent (e.g., 80% acetonitrile with 0.1% formic acid)

-

Vacuum manifold

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[1]

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[1]

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[1]

-

Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with the elution solvent.[9]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizing the Workflow and Principles

Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships in the application of deuterated internal standards.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Oseltamivir Acid in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate (oseltamivir acid). Oseltamivir acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is crucial for the release of newly formed virus particles from infected cells. Accurate quantification of oseltamivir acid in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of oseltamivir acid in human plasma, utilizing its stable isotope-labeled analog, Oseltamivir-d3 acid, as the internal standard (IS) to ensure high accuracy and precision. The method employs a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation.

Experimental

Materials and Reagents

-

Oseltamivir Acid and this compound reference standards were of high purity.

-

HPLC-grade methanol, acetonitrile, and water were used throughout the experiment.[3]

-

Formic acid and ammonium formate were of analytical grade.[3][4]

-

Human plasma was sourced from authorized suppliers.

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB) were utilized for sample preparation.[1]

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution was employed.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.[5]

Sample Preparation

A solid-phase extraction (SPE) method was implemented for the extraction of oseltamivir acid and its internal standard from human plasma.[1][6][7] The general procedure is as follows:

-

The internal standard working solution (this compound) was added to each plasma sample.

-

The samples were pre-treated, typically by acidification with formic acid.

-

The pre-treated samples were loaded onto the SPE cartridges, which were pre-conditioned with methanol and water.

-

The cartridges were washed to remove interferences.

-

The analytes were eluted with an appropriate organic solvent, often a mixture containing methanol.

-

The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation was achieved on a C18 analytical column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5μm or Symmetry C18, 100 mm×4.6 mm, 5 μm).[4][6]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing an additive like 0.1% formic acid or 10 mM ammonium formate was employed.[1][4][6]

-

Flow Rate: A typical flow rate was in the range of 0.7-1.0 mL/min.[4][6]

-

Column Temperature: The column was maintained at a constant temperature, for instance, 40°C.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample was injected into the LC-MS/MS system.

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, and analyte detection was performed using Multiple Reaction Monitoring (MRM). The MRM transitions monitored were:

Quantitative Data Summary

The developed method was validated according to regulatory guidelines. A summary of the key quantitative performance parameters is presented in the table below.

| Parameter | Oseltamivir Acid |

| Linearity Range | 2.0 - 800 ng/mL[3][4][6] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[3][4][6] |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Mean Extraction Recovery | > 90%[3][4] |

This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of oseltamivir acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable and accurate results. The simple SPE sample preparation and rapid chromatographic analysis make this method suitable for routine analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies of oseltamivir.[1]

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions

1.1. Stock Solutions (1 mg/mL):

- Accurately weigh the required amount of Oseltamivir Acid and this compound reference standards.

- Dissolve each standard in methanol to obtain a final concentration of 1 mg/mL.

- Store the stock solutions at 2-8°C.

1.2. Working Solutions:

- Prepare serial dilutions of the Oseltamivir Acid stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration curve standards and quality control (QC) samples.

- Prepare a working solution of the internal standard (this compound) by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.

2. Sample Preparation (Solid-Phase Extraction)

2.1. Label polypropylene tubes for each standard, QC, and unknown plasma sample.

2.2. To 200 µL of each plasma sample, add 25 µL of the internal standard working solution (100 ng/mL this compound).

2.3. Vortex the samples for 30 seconds.

2.4. Add 200 µL of 2% formic acid in water to each tube and vortex again.

2.5. Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

2.6. Load the entire pre-treated sample onto the conditioned SPE cartridge.

2.7. Wash the cartridge with 1 mL of 5% methanol in water.

2.8. Dry the cartridge under vacuum for 1 minute.

2.9. Elute the analytes with 1 mL of methanol into a clean collection tube.

2.10. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2.11. Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 60:40 v/v mixture of methanol and 0.1% formic acid).[6]

2.12. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the specified column and mobile phases.

3.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

3.3. Create a sequence table including calibration standards, QC samples, and unknown samples.

3.4. Inject 10 µL of each sample.

3.5. Acquire data in MRM mode using the transitions specified in the application note.

4. Data Processing

4.1. Integrate the peak areas for Oseltamivir Acid and this compound (IS).

4.2. Calculate the peak area ratio of the analyte to the IS.

4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

4.4. Determine the concentration of Oseltamivir Acid in the QC and unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Oseltamivir Acid.

References

- 1. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajpaonline.com [ajpaonline.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantitative Analysis of Oseltamivir in Biological Matrices using Oseltamivir-d3 Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylase (OC). Oseltamivir Carboxylase acts as a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[1][2][3] Accurate quantification of both Oseltamivir (OS) and its active metabolite in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the simultaneous determination of Oseltamivir and Oseltamivir Carboxylase in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Oseltamivir-d3 Acid (Oseltamivir Carboxylase-d3) as the internal standard.

Experimental Protocols

Materials and Reagents

-

Oseltamivir Phosphate reference standard

-

Oseltamivir Carboxylase reference standard

-

This compound (Oseltamivir Carboxylase-d3) internal standard (IS)

-

Oseltamivir-d5 internal standard (for Oseltamivir)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2EDTA or sodium fluoride)[2]

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4] or protein precipitation reagents (e.g., trichloroacetic acid)[2]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL):

-

Accurately weigh the reference standards of Oseltamivir, Oseltamivir Carboxylase, Oseltamivir-d5, and this compound.

-

Dissolve each compound in methanol to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at 2-8°C.

Working Solutions:

-

Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., methanol/water mixture).

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Spike blank human plasma with appropriate volumes of the working solutions to prepare a series of calibration standards and quality control samples at different concentration levels.[5][6]

-

Typical calibration curve ranges are 0.5-200 ng/mL for Oseltamivir and 2.0-800 ng/mL for Oseltamivir Carboxylase.[5]

-

QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[5]

Sample Preparation

Two common methods for sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PPT).

Method A: Solid Phase Extraction (SPE) [5][7]

-

To 200 µL of plasma sample (CS, QC, or unknown), add 50 µL of the internal standard working solution (containing Oseltamivir-d5 and this compound).

-

Add 500 µL of 1% formic acid in water and vortex.[5]

-

Condition an SPE cartridge (e.g., Orochem DVB-LP) with 1 mL of methanol followed by 1 mL of water.[5]

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Method B: Protein Precipitation (PPT) [2]

-

To 50 µL of plasma sample, add 100 µL of an internal standard solution prepared in 8% (v/v) trichloroacetic acid in water.

-

Vortex for 30 seconds to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

Column: A reverse-phase C18 column (e.g., Symmetry C18, 100 mm × 4.6 mm, 5 µm) is commonly used.[2][5][8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[2][5][7]

-

Injection Volume: 5-20 µL.

-

Column Temperature: Maintained at around 40°C.

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Oseltamivir: Precursor ion (m/z) → Product ion (m/z)

-

Oseltamivir Carboxylase: Precursor ion (m/z) → Product ion (m/z)

-

Oseltamivir-d5: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Oseltamivir | 0.5 - 200[5] | >0.99 | 0.5[5] |

| Oseltamivir Carboxylase | 2.0 - 800[5] | >0.99 | 2.0[5] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Oseltamivir | LLOQ QC | 0.5[5] | <15 | 85-115 | <15 | 85-115 |

| LQC | 1.5[5] | <15 | 85-115 | <15 | 85-115 | |

| MQC | 80.0[5] | <15 | 85-115 | <15 | 85-115 | |

| HQC | 160[5] | <15 | 85-115 | <15 | 85-115 | |

| Oseltamivir Carboxylase | LLOQ QC | 2.0[5] | <15 | 85-115 | <15 | 85-115 |

| LQC | 6.0[5] | <15 | 85-115 | <15 | 85-115 | |

| MQC | 320[5] | <15 | 85-115 | <15 | 85-115 | |

| HQC | 640[5] | <15 | 85-115 | <15 | 85-115 |

Table 3: Recovery

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Oseltamivir | ~94[5] | ~94[5] | ~94[5] |

| Oseltamivir Carboxylase | ~93[5] | ~93[5] | ~93[5] |

Mandatory Visualization

Caption: Workflow for the quantitative analysis of Oseltamivir.

Caption: Metabolic activation of Oseltamivir.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Rational design of a deuterium-containing M2-S31N channel blocker UAWJ280 with in vivo antiviral efficacy against both oseltamivir sensitive and -resistant influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols for the Bioanalytical Assay of Oseltamivir using Oseltamivir-d3 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Following oral administration, it is rapidly absorbed and converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate (OC).[2][3] Accurate quantification of both Oseltamivir and Oseltamivir Carboxylate in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][3][4] This document provides a detailed protocol for a robust and sensitive bioanalytical method for the simultaneous determination of Oseltamivir and Oseltamivir Carboxylate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Oseltamivir-d3 Acid as an internal standard.

Oseltamivir is a prodrug that is hydrolyzed in vivo to the active metabolite Oseltamivir Carboxylate.[5] Oseltamivir Carboxylate is a potent inhibitor of the neuraminidase enzyme of influenza viruses, which is essential for the release of new virus particles from infected cells.[1]

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma.

Caption: Experimental workflow for Oseltamivir bioanalysis.

Detailed Experimental Protocols

Materials and Reagents

-

Oseltamivir Phosphate reference standard

-

Oseltamivir Carboxylate reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oseltamivir, Oseltamivir Carboxylate, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Oseltamivir and Oseltamivir Carboxylate stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration curve standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard working solution.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., methanol or acetonitrile).

-

The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5μm).[4]

-

Mobile Phase: A mixture of methanol and 0.1% formic acid (60:40, v/v) or 10 mM ammonium formate and acetonitrile (30:70, v/v).[1][4]

-

Flow Rate: 0.7 mL/min.[4]

-

Injection Volume: 5-10 µL.

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

Run Time: Approximately 2.5 minutes.[4]

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Oseltamivir: m/z 313.3 → 166.1[6]

-

Oseltamivir Carboxylate: m/z 285.2 → 267.2

-

This compound (IS): m/z 288.2 → 142.2

-

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria | Example Results |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.5-200 ng/mL for Oseltamivir, 2.0-800 ng/mL for Oseltamivir Carboxylate[4] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 97% to 105%[7] |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | <10%[7] |

| Recovery | Consistent and reproducible | Oseltamivir: ~94.4%, Oseltamivir Carboxylate: ~92.7%[1] |

| Matrix Effect | Internal standard normalized matrix factor close to 1 | 0.98 to 1.02[1] |

| Stability | Within ±15% of initial concentration | Stable for 4h at RT, 31 days at -80°C, and after 3 freeze-thaw cycles[7] |

Pharmacokinetic Application

This bioanalytical method is suitable for the analysis of plasma samples from clinical studies. Oseltamivir is rapidly absorbed and converted to Oseltamivir Carboxylate, with peak plasma concentrations of the metabolite reached within 3 to 5 hours after oral administration.[1] The elimination half-life of Oseltamivir is approximately 1-3 hours, while that of Oseltamivir Carboxylate is around 6-10 hours.[8] This validated assay can be successfully applied to pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

The detailed protocol outlines a robust and sensitive LC-MS/MS method for the simultaneous quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in support of pharmacokinetic and bioequivalence studies in drug development.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Solid-Phase Extraction Protocol for the Quantification of Oseltamivir and Oseltamivir-d3 Acid in Human Plasma

Application Note

This application note details a robust and sensitive solid-phase extraction (SPE) method for the simultaneous quantification of the antiviral drug Oseltamivir and its deuterated internal standard, Oseltamivir-d3 Acid, from human plasma samples. This protocol is optimized for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Oseltamivir is an ethyl ester prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate (Oseltamivir Acid).[1][2][3] Accurate measurement of both the prodrug and its active metabolite is crucial for understanding its pharmacological profile. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high precision and accuracy.[4] This SPE method effectively removes plasma proteins and other interfering substances, providing clean extracts for sensitive LC-MS/MS analysis.[1]

Experimental Workflow

Caption: Experimental workflow for the solid-phase extraction and analysis of Oseltamivir and this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the scientific literature.[1][2][5]

1. Materials and Reagents

-

Oseltamivir reference standard

-

This compound (or other suitable deuterated Oseltamivir Carboxylate standard) internal standard[4]

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) Cartridges: Reversed-phase cartridges such as Oasis HLB, Orochem DVB-LP, or C18 are commonly used.[1][2][3]

2. Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of this compound internal standard solution.

-

Add 500 µL of 1% formic acid in water to the plasma sample.[1]

-

Vortex the mixture for approximately 15-30 seconds.

-

Centrifuge the sample at a moderate speed (e.g., 3200 x g) for 2 minutes to pellet any precipitated proteins.[1]

3. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1] Ensure the sorbent bed does not go dry.

-

Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. A common wash solution is 1% formic acid in water.[1] Multiple wash steps may be performed.

-

Elution: Elute Oseltamivir and this compound from the cartridge using an appropriate elution solvent. A common elution solvent is a mixture of acetonitrile and water.[1] The exact composition may vary depending on the specific SPE cartridge and analytes.

4. Post-Extraction

The eluate containing the purified analytes can be directly injected into the LC-MS/MS system for analysis.[1]

Quantitative Data Summary

The following tables summarize typical performance data for SPE methods coupled with LC-MS/MS for the analysis of Oseltamivir and its active metabolite.

Table 1: Method Performance Characteristics

| Parameter | Oseltamivir | Oseltamivir Carboxylate (Acid) | Reference |

| Linearity Range (ng/mL) | 0.5 - 200 | 2.0 - 800 | [1][6] |

| 0.92 - 745.98 | 5.22 - 497.49 | [7] | |

| 2.08 - 241.12 | 10.8 - 1251.8 | [2] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.0 | [1][6] |

| 0.92 | 5.22 | [7] | |

| 0.34 | 0.34 | [8][9] | |

| Mean Extraction Recovery (%) | 94.4 | 92.7 | [1][6] |

| 68.72 | 70.66 | [7] | |

| ≥89 | - | [10] |

Table 2: Internal Standards Used in Published Methods

| Internal Standard | Analytes Measured | Reference |

| Oseltamivir-d5 and Oseltamivir acid-C13-d3 | Oseltamivir and Oseltamivir Carboxylate | [1] |

| Acyclovir | Oseltamivir Phosphate and Oseltamivir Carboxylate | [7] |

| Oseltamivir-D5 and Oseltamivir acid-D3 | Oseltamivir and Oseltamivir Carboxylic Acid | [5][11] |

| OS-d3 and OSC-d3 | Oseltamivir and Oseltamivir Carboxylate | [8] |

LC-MS/MS Analysis

While this document focuses on the SPE method, the subsequent analysis is critical. A brief overview of typical LC-MS/MS conditions is provided below.

-

Chromatographic Column: A C18 reversed-phase column is commonly employed for the separation of Oseltamivir and its metabolite.[1][7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often containing an additive like formic acid or ammonium formate) and an organic phase (typically acetonitrile or methanol) is used.[1][2][5]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1]

Conclusion

The described solid-phase extraction method provides a reliable and efficient means of isolating Oseltamivir and its deuterated internal standard from complex biological matrices like human plasma. The protocol is designed to yield clean extracts, leading to high recovery and minimal matrix effects, which are essential for accurate and precise quantification by LC-MS/MS. This methodology is well-suited for demanding applications in clinical and pharmaceutical research.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Throughput Chromatographic Separation of Oseltamivir and its d3-Labeled Carboxylic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient separation of the antiviral drug Oseltamivir from its d3-labeled carboxylic acid metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are suitable for pharmacokinetic studies, bioequivalence assessments, and routine drug monitoring.

Introduction

Oseltamivir is an ethyl ester prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylic Acid.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as d3-Oseltamivir Carboxylic Acid, are crucial for accurate quantification. This application note outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry for the baseline separation of Oseltamivir from d3-Oseltamivir Carboxylic Acid.

Chromatographic Separation Principle

The separation is primarily achieved using reversed-phase chromatography, where Oseltamivir, being more hydrophobic than its carboxylic acid metabolite, exhibits stronger retention on a nonpolar stationary phase like C18. The d3-label on the Oseltamivir Carboxylic Acid does not significantly alter its polarity, thus its chromatographic behavior is nearly identical to the unlabeled metabolite.

Experimental Protocols

Materials and Reagents

-

Oseltamivir Phosphate reference standard

-

d3-Oseltamivir Carboxylic Acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (for method validation)

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction (SPE) procedure is recommended for cleaning up plasma samples to minimize matrix effects.[1][3]

-

Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: To 200 µL of human plasma, add the internal standard solution (d3-Oseltamivir Carboxylic Acid). Acidify the sample with a weak acid and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol or an appropriate mixture of organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC-MS/MS parameters for the separation and quantification of Oseltamivir and d3-Oseltamivir Carboxylic Acid. Two common methods are presented.

Table 1: LC-MS/MS Method 1 - Isocratic Elution

| Parameter | Condition |

| LC System | Shimadzu LC-VP HPLC or equivalent[1] |

| Column | Symmetry C18, 100 mm x 4.6 mm, 5 µm[1] |

| Mobile Phase | 10 mM Ammonium formate and Acetonitrile (30:70, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 10 µL |

| Run Time | 2.0 min[1] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transitions | Oseltamivir: m/z 313.1 → 166.2; d3-Oseltamivir Carboxylic Acid: m/z 288.2 → 138.3 (inferred) |

Table 2: LC-MS/MS Method 2 - Gradient Elution

| Parameter | Condition |

| LC System | UPLC system or equivalent |

| Column | Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm[3] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | Methanol[3] |

| Flow Rate | 0.7 mL/min[3] |

| Gradient | 60% B (isocratic)[3] |

| Column Temperature | Ambient |

| Injection Volume | 5 µL |

| Run Time | 2.5 min[3] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Oseltamivir: m/z 313.2 → 242.2; d3-Oseltamivir Carboxylic Acid: m/z 288.2 → 217.2 (inferred) |

Data Presentation

Table 3: Typical Retention Times and Linearity

| Analyte | Retention Time (min) | Linearity Range (ng/mL) |

| Oseltamivir | ~1.5 - 2.0 | 0.5 - 200[1][3] |

| Oseltamivir Carboxylic Acid | ~0.8 - 1.2 | 2.0 - 800[1][3] |

| d3-Oseltamivir Carboxylic Acid | ~0.8 - 1.2 (expected) | N/A (Internal Standard) |

Note: Retention times are approximate and may vary depending on the specific LC system and conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of Oseltamivir.

Logical Relationship of Analytes

Caption: Metabolic pathway of Oseltamivir.

Conclusion

The described LC-MS/MS methods provide a sensitive and reliable approach for the simultaneous separation and quantification of Oseltamivir and its d3-labeled carboxylic acid metabolite. The protocols are robust and can be readily implemented in a high-throughput laboratory setting for various research and drug development applications. The use of a deuterated internal standard ensures high accuracy and precision of the analytical results.

References

Application Note: Quantification of Oseltamivir and Oseltamivir-d3 Acid using Multiple Reaction Monitoring (MRM)

For Researchers, Scientists, and Drug Development Professionals